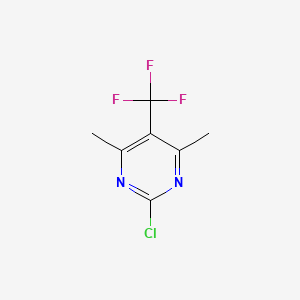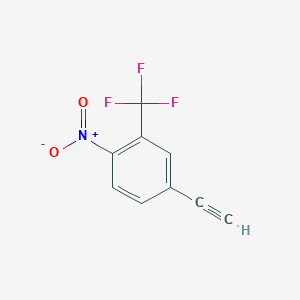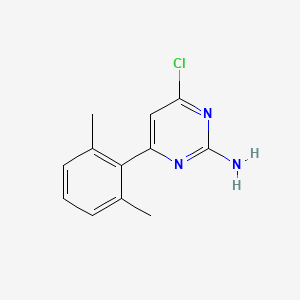![molecular formula C20H18N6 B13914766 (S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines quinoline and indolizine moieties, making it an interesting subject for chemical research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Quinoline Derivative: The synthesis begins with the preparation of a quinoline derivative through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.
Indolizine Formation: The quinoline derivative is then subjected to a cyclization reaction to form the indolizine ring.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through a condensation reaction with appropriate reagents, such as diamines and carbonyl compounds, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline and indolizine rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents such as amines, under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydro derivatives.
科学研究应用
(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: Its structural properties may make it useful in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as quinoline-8-amines and quinoxalines share structural similarities with (S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine.
Indolizine Derivatives: Compounds containing the indolizine ring, such as indolizine-3-carboxylates, are structurally related.
Pyrimidine Derivatives: Compounds like pyrimidine-4,6-diamines also share similarities in their core structure.
Uniqueness
The uniqueness of this compound lies in its combination of quinoline, indolizine, and pyrimidine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C20H18N6 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
(8S)-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine |
InChI |
InChI=1S/C20H18N6/c1-11-6-14(21)9-26-18(11)16(17-19(22)24-10-25-20(17)26)13-7-12-4-2-3-5-15(12)23-8-13/h2-8,10,14H,9,21H2,1H3,(H2,22,24,25)/t14-/m0/s1 |
InChI 键 |
GYBYHQNFFACLLM-AWEZNQCLSA-N |
手性 SMILES |
CC1=C[C@@H](CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)N |
规范 SMILES |
CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


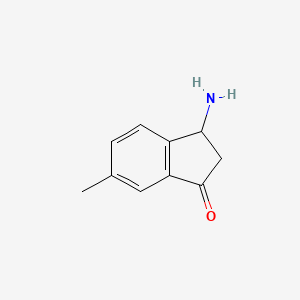
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)
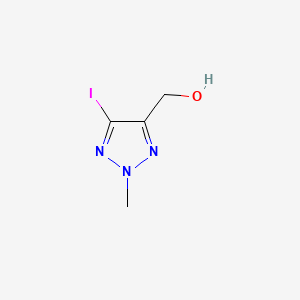
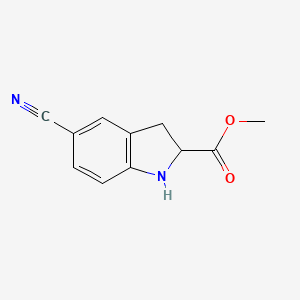
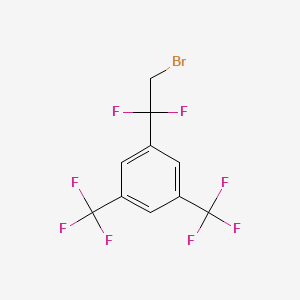
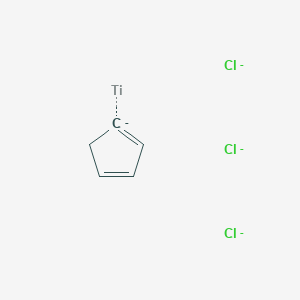
![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
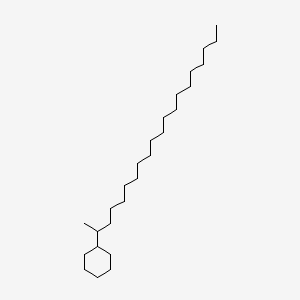
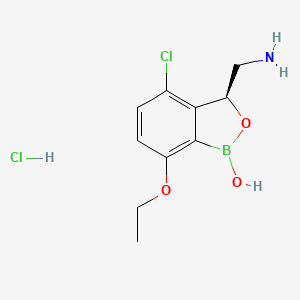

![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)
